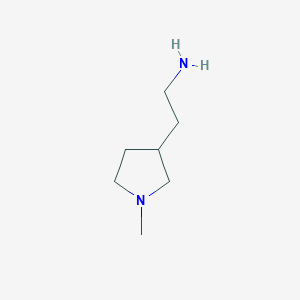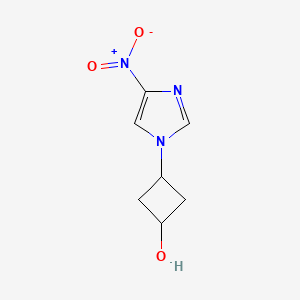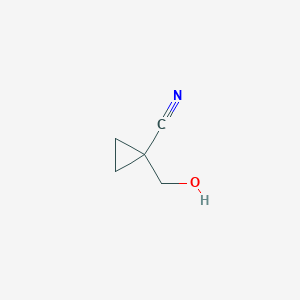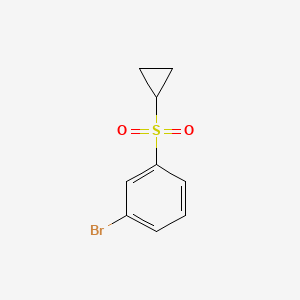
2-Fluoro-1-(methylsulfonyl)-4-nitrobenzene
Übersicht
Beschreibung
2-Fluoro-1-(methylsulfonyl)-4-nitrobenzene is a compound that is part of a broader class of chemicals known as fluorinated nitrobenzenes. These compounds are characterized by the presence of fluorine and nitro groups attached to a benzene ring, which can significantly alter the chemical and physical properties of the molecule. The specific compound is not directly studied in the provided papers, but its analogs and related compounds have been investigated for various applications, including the inhibition of leukocyte functions, synthesis of pesticides, and as intermediates in pharmaceuticals .
Synthesis Analysis
The synthesis of related fluorinated nitrobenzenes typically involves multi-step chemical reactions. For instance, the synthesis of 2-chloro-4-fluoro-5-nitrobenzenesulfonyl chloride, a compound with a similar structure, was achieved through a Schiemann reaction, oxychlorination, and nitration starting from bis(4-amino-2-chlorophenyl) disulfide . Another related compound, 1-fluoro-2,5-dimethoxy-4-nitrobenzene, was synthesized from 2-fluoro-1,4-dimethoxybenzene using nitric acid, with the structure confirmed by X-ray crystallography . These methods provide insights into potential synthetic routes that could be adapted for the synthesis of 2-Fluoro-1-(methylsulfonyl)-4-nitrobenzene.
Molecular Structure Analysis
The molecular structure of fluorinated nitrobenzenes is typically confirmed using spectroscopic methods such as NMR, IR, HRMS, and sometimes X-ray crystallography. For example, the structure of 1-fluoro-2,5-dimethoxy-4-nitrobenzene was confirmed using these techniques . The presence of fluorine atoms in the molecule can influence the electronic distribution and the chemical shifts observed in NMR spectroscopy, providing valuable information about the molecular structure.
Chemical Reactions Analysis
Fluorinated nitrobenzenes can undergo various chemical reactions. For instance, 2-Fluoro-5-nitrobenzonitrile, an analog of 1-fluoro-2,4-dinitrobenzene, was made to react with amines, amino acids, and NH-heteroaromatic compounds, demonstrating the reactivity of the nitro group in these molecules . Additionally, the synthesis of 5-(4-fluorophenylsulfonyloxy)-2-acetaminonitrobenzene involved a condensation reaction, showcasing the reactivity of the sulfonyl group . These reactions are indicative of the types of chemical transformations that 2-Fluoro-1-(methylsulfonyl)-4-nitrobenzene might undergo.
Physical and Chemical Properties Analysis
The physical and chemical properties of fluorinated nitrobenzenes are influenced by the presence of electronegative fluorine and nitro groups. These groups can affect the acidity, basicity, and overall reactivity of the molecule. The inhibitory effects of fluorinated nitrobenzenes on leukocyte functions suggest that these compounds can interact with biological molecules, possibly through interactions with sulfhydryl groups . The solubility, melting point, and stability of these compounds can vary significantly based on their specific substituents and molecular structure.
Wissenschaftliche Forschungsanwendungen
1. Affinity Chromatography and Enzyme Immobilization
- Summary of Application : 2-Fluoro-1-methylpyridinium-toluene-4-sulfonate is used to activate hydroxyl groups of Trisacryl GF-2000, a synthetic gel. The activated gel can be used to couple a variety of amino or thiol carrying ligands .
- Methods of Application : The gel is activated under mild conditions and can be used to couple a variety of amino or thiol carrying ligands. A thiol group containing enzyme, B-galactosidase was facilely coupled to the activated gel with good retention of activity .
- Results or Outcomes : The activated gel has a long half-life in an aqueous medium and can be used in immunoaffinity chromatography .
2. Synthesis of Fluorinated Pyridines
- Summary of Application : Fluoropyridines have reduced basicity and are usually less reactive than their chlorinated and brominated analogues. A selective synthesis of fluoropyridines remains a challenging problem .
- Methods of Application : Synthetic methods for preparation of 2-, 3-, 4-fluoropyridines and di- and poly-fluoropyridines are reviewed along with some synthetic routes towards 18 F-substituted pyridines .
- Results or Outcomes : Fluoropyridines present a special interest as potential imaging agents for various biological applications .
3. Activation of Hydroxyl Groups
- Summary of Application : 4-Bromo-2-fluoro-1-(methylsulfonyl)benzene is used to activate hydroxyl groups of a synthetic gel .
- Methods of Application : The gel is activated under mild conditions and can be used to couple a variety of amino or thiol carrying ligands .
- Results or Outcomes : The activated gel has a long half-life in an aqueous medium and can be used in immunoaffinity chromatography .
4. Synthesis of Fluorinated Benzene
- Summary of Application : Fluorobenzenes have reduced basicity and are usually less reactive than their chlorinated and brominated analogues. A selective synthesis of fluorobenzenes remains a challenging problem .
- Methods of Application : Synthetic methods for preparation of fluorobenzenes are reviewed along with some synthetic routes .
- Results or Outcomes : Fluorobenzenes present a special interest as potential imaging agents for various biological applications .
3. Activation of Hydroxyl Groups
- Summary of Application : 4-Bromo-2-fluoro-1-(methylsulfonyl)benzene is used to activate hydroxyl groups of a synthetic gel .
- Methods of Application : The gel is activated under mild conditions and can be used to couple a variety of amino or thiol carrying ligands .
- Results or Outcomes : The activated gel has a long half-life in an aqueous medium and can be used in immunoaffinity chromatography .
4. Synthesis of Fluorinated Benzene
- Summary of Application : Fluorobenzenes have reduced basicity and are usually less reactive than their chlorinated and brominated analogues. A selective synthesis of fluorobenzenes remains a challenging problem .
- Methods of Application : Synthetic methods for preparation of fluorobenzenes are reviewed along with some synthetic routes .
- Results or Outcomes : Fluorobenzenes present a special interest as potential imaging agents for various biological applications .
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-fluoro-1-methylsulfonyl-4-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6FNO4S/c1-14(12,13)7-3-2-5(9(10)11)4-6(7)8/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZDJGBZROJQCSA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=C(C=C(C=C1)[N+](=O)[O-])F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6FNO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluoro-1-(methylsulfonyl)-4-nitrobenzene | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(4'-(Trifluoromethyl)-[1,1'-biphenyl]-4-yl)methanol](/img/structure/B1322072.png)










![6-Fluoro-2-(piperazin-1-yl)benzo[d]thiazole](/img/structure/B1322102.png)

